tert-ブチル(5-アミノペンチル)カルバメート塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

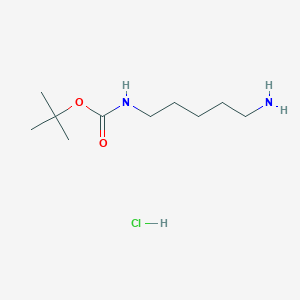

tert-Butyl (5-aminopentyl)carbamate hydrochloride, also known as N-Boc-cadaverine, is a chemical compound with the molecular formula C10H22N2O2. It is an alkane chain with terminal amine and Boc-protected amino groups. This compound is often used as a PROTAC linker in the synthesis of PROTACs (proteolysis-targeting chimeras) and has various applications in scientific research and industrial processes .

科学的研究の応用

Scientific Research Applications

- PROTAC Development :

- Medicinal Chemistry :

- Biological Applications :

- Materials Science :

- Synthetic Intermediates :

Case Studies

- Development of PROTACs : Recent studies have demonstrated the efficacy of PROTACs incorporating tert-Butyl (5-aminopentyl)carbamate hydrochloride in degrading specific proteins associated with cancer progression. These studies highlight the compound's role in advancing targeted therapies that could minimize side effects compared to conventional treatments .

- Photodynamic Therapy : Research involving functionalized porphyrins synthesized using this compound has shown promising results in preclinical models for cancer treatment, indicating its potential to enhance therapeutic outcomes through targeted delivery mechanisms .

- Fluorophore Synthesis : The successful application of this compound in synthesizing novel fluorophores illustrates its versatility beyond medicinal chemistry into materials science, paving the way for advancements in imaging technologies .

作用機序

Target of Action

It is known that the compound can be used as a protac linker in the synthesis of protacs . PROTACs are molecules that target proteins for degradation .

Mode of Action

Boc-Dape HCl is an alkane chain with terminal amine and Boc-protected amino groups . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Biochemical Pathways

As a protac linker, it could potentially affect various biochemical pathways depending on the proteins targeted for degradation .

Pharmacokinetics

The compound is predicted to have high gi absorption and is bbb permeant . Its Log Kp (skin permeation) is -6.78 cm/s .

Result of Action

As a protac linker, it could potentially lead to the degradation of target proteins, thereby affecting their function .

生化学分析

Biochemical Properties

The amine group of “tert-Butyl (5-aminopentyl)carbamate hydrochloride” is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . This property allows it to interact with various enzymes, proteins, and other biomolecules in biochemical reactions. Specific interactions with enzymes, proteins, and other biomolecules are not reported in the available literature.

Molecular Mechanism

It is known that the compound can be used in the synthesis of PROTACs , which are designed to degrade specific proteins within cells. The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression associated with this compound are not documented in the available literature.

準備方法

Synthetic Routes and Reaction Conditions

tert-Butyl (5-aminopentyl)carbamate hydrochloride can be synthesized from 1,5-diaminopentane and di-tert-butyl dicarbonate. The reaction typically involves the following steps:

- Dissolve 1,5-diaminopentane in dichloromethane.

- Add di-tert-butyl dicarbonate to the solution at 0°C.

- Stir the resulting solution at room temperature for 12 hours.

- Add water to remove solid residue and basify the reaction mixture .

Industrial Production Methods

Industrial production methods for tert-Butyl (5-aminopentyl)carbamate hydrochloride involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization and chromatography .

化学反応の分析

Types of Reactions

tert-Butyl (5-aminopentyl)carbamate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amine group can react with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) to form amide bonds.

Deprotection Reactions: The Boc group can be deprotected under mild acidic conditions to form the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include carboxylic acids, NHS esters, and carbonyl compounds. The reactions are typically carried out in organic solvents such as dichloromethane or dimethylformamide.

Deprotection Reactions: Mild acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc protecting group.

Major Products Formed

類似化合物との比較

tert-Butyl (5-aminopentyl)carbamate hydrochloride can be compared with other similar compounds, such as:

N-Boc-1,4-butanediamine: Similar structure but with a shorter alkane chain.

N-Boc-1,6-hexanediamine: Similar structure but with a longer alkane chain.

tert-Butyl (7-aminoheptyl)carbamate: Similar structure but with a different alkane chain length.

The uniqueness of tert-Butyl (5-aminopentyl)carbamate hydrochloride lies in its specific alkane chain length and its applications as a PROTAC linker, which makes it particularly useful in the synthesis of PROTACs and other biocompatible carrier systems .

生物活性

Tert-Butyl (5-aminopentyl)carbamate hydrochloride, with the chemical formula C10H22N2O2 and CAS number 51644-96-3, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Weight : 202.29 g/mol

- Boiling Point : Not specified

- Solubility : High gastrointestinal absorption and permeable across the blood-brain barrier (BBB) .

Tert-butyl carbamates generally function as prodrugs or intermediates in the synthesis of bioactive compounds. The presence of the amino group in tert-butyl (5-aminopentyl)carbamate suggests potential interactions with various biological targets, including enzymes and receptors involved in signaling pathways.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, the 3-aminopropyl group is known for its activity against certain cancer types, suggesting that tert-butyl (5-aminopentyl)carbamate may also possess similar properties .

Antimicrobial Effects

The compound has shown promise in preliminary studies for antimicrobial activity. In particular, carbamate derivatives have been evaluated for their effectiveness against Mycobacterium tuberculosis, with some exhibiting minimal inhibitory concentrations (MIC) that suggest potential as antitubercular agents .

Study on Cytotoxicity

A study published in Molecules highlighted the cytotoxicity of carbamate derivatives against A549 lung cancer cells. While specific data on tert-butyl (5-aminopentyl)carbamate was not available, similar compounds demonstrated moderate to high cytotoxicity, indicating a potential avenue for further research on this compound's effects .

In Vivo Studies

In vivo studies on related carbamate compounds have demonstrated efficacy in animal models. For example, a study involving oral administration of a similar compound showed significant reductions in bacterial burdens in infected mice . This suggests that tert-butyl (5-aminopentyl)carbamate could also exhibit effective therapeutic action in vivo.

Data Table: Summary of Biological Activities

Pharmacological Profile

The pharmacological profile indicates that tert-butyl (5-aminopentyl)carbamate hydrochloride has a high likelihood of being absorbed effectively when administered orally. Its ability to cross the BBB suggests potential applications in treating central nervous system disorders .

特性

IUPAC Name |

tert-butyl N-(5-aminopentyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2.ClH/c1-10(2,3)14-9(13)12-8-6-4-5-7-11;/h4-8,11H2,1-3H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGACMARYMMZIFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。